molecular formula C16H19N3O4S2 B2961325 methyl 4-(N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)sulfamoyl)benzoate CAS No. 1705052-11-4

methyl 4-(N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)sulfamoyl)benzoate

Cat. No. B2961325
CAS RN: 1705052-11-4
M. Wt: 381.47
InChI Key: FPRMBYNDVANKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)sulfamoyl)benzoate” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives like our compound of interest have been shown to possess significant antimicrobial properties . They can be synthesized and modified to target a variety of microbial pathogens, offering potential as new antimicrobial agents in the fight against drug-resistant bacteria .

Anticancer Research

Thiazoles are also prominent in anticancer research. They can be designed to interfere with specific cancer cell signaling pathways, providing a pathway for the development of novel anticancer drugs . The structural flexibility of thiazole allows for the creation of compounds that can target various stages of cancer progression .

Antidiabetic Activity

In the field of antidiabetic drug development, thiazole derivatives have been identified to exhibit antidiabetic effects . They can act on different targets within the body to help regulate blood sugar levels, which is crucial for managing diabetes .

Anti-Inflammatory and Analgesic Uses

The anti-inflammatory and analgesic activities of thiazole compounds make them valuable in the development of treatments for chronic inflammatory diseases and pain management. They can be formulated to reduce inflammation and alleviate pain without the side effects associated with traditional anti-inflammatory drugs .

Neuroprotective Properties

Thiazole derivatives have shown promise as neuroprotective agents . They can be used in the study of neurodegenerative diseases like Alzheimer’s and Parkinson’s, potentially leading to breakthroughs in treatment options for these conditions .

Agricultural Chemicals

In agriculture, thiazole-based compounds are used to create agrochemicals such as fungicides and herbicides. They help protect crops from fungal infections and manage weed growth, contributing to increased agricultural productivity .

Photographic Sensitizers

Thiazoles are used in the synthesis of photographic sensitizers. These compounds are crucial in the photographic industry, as they increase the sensitivity of photographic films to light, enabling better image capture .

Industrial Applications

Lastly, thiazole derivatives find applications in various industrial processes. They can be used as vulcanization accelerators in rubber manufacturing or as catalysts in chemical reactions, showcasing the versatility of thiazole compounds in different industrial settings .

properties

IUPAC Name

methyl 4-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-23-15(20)12-4-6-14(7-5-12)25(21,22)18-11-13-3-2-9-19(13)16-17-8-10-24-16/h4-8,10,13,18H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRMBYNDVANKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)sulfamoyl)benzoate

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